Monoglyceride Lipase Inhibition and SAR Context
N-(4-Hydroxyphenyl)maleimide (compound 13) inhibits purified human MGL with an IC50 of 12.9 μM . This activity is benchmarked against 1-biphenyl-4-ylmethylmaleimide, which exhibits a substantially higher potency (IC50 = 790 nM, i.e., 0.79 μM) in the same assay system . The 16.3-fold lower potency of the 4-hydroxyphenyl derivative demonstrates that this substitution is not optimal for high-affinity MGL binding, but it provides a defined, reproducible baseline for structure-activity relationship (SAR) studies aimed at optimizing selectivity or metabolic stability.
| Evidence Dimension | MGL inhibition (IC50) |
|---|---|
| Target Compound Data | 12.9 μM (N-(4-hydroxyphenyl)maleimide, compound 13) |
| Comparator Or Baseline | 1-biphenyl-4-ylmethylmaleimide: 0.79 μM (790 nM) |
| Quantified Difference | 16.3-fold lower potency (higher IC50) for the target compound |
| Conditions | Recombinant human monoglyceride lipase (MGL) enzymatic assay |
Why This Matters
This data confirms that the 4-hydroxyphenyl maleimide scaffold is a key reference point in MGL inhibitor SAR; its distinct potency profile—relative to more hydrophobic analogues—guides rational compound selection for studies requiring a balance between inhibitory activity and physicochemical properties.
